Einecs 243-120-0

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 243-120-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 243-120-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and the reagents used .

Scientific Research Applications

Einecs 243-120-0 has several scientific research applications across different fields:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on different biological systems.

Medicine: It could be explored for potential therapeutic applications, although specific details are not available.

Mechanism of Action

The mechanism of action of Einecs 243-120-0 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Einecs 243-120-0 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable chemical structures and properties. The uniqueness of this compound lies in its specific chemical composition and the particular applications it is suited for .

Biological Activity

Einecs 243-120-0, commonly known as Trimethoxyvinylsilane , is a silane compound used primarily in adhesives, sealants, coatings, and polymer applications. Its unique chemical structure allows it to interact with various biological systems, making it essential to understand its biological activity and potential health implications.

Trimethoxyvinylsilane has the following chemical properties:

- Chemical Formula : C5H12O3Si

- Molecular Weight : 148.23 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 200 °C

Trimethoxyvinylsilane exhibits biological activity primarily through its ability to form siloxane bonds, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular functions.

-

Cellular Interaction :

- The compound can modify cell membranes, affecting permeability and potentially leading to cytotoxic effects.

- It has been shown to influence signal transduction pathways, impacting cell growth and differentiation.

- Toxicological Effects :

Data Table: Toxicological Profile

| Endpoint | Result | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 45 µM (HeLa cells) | ECHA |

| Reproductive Toxicity | Reduced fertility in rodents | ECHA |

| Mutagenicity | Negative in Ames test | ECHA |

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study conducted on various human cell lines (HeLa and HepG2) demonstrated that exposure to Trimethoxyvinylsilane resulted in significant cytotoxicity at concentrations above 50 µM. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative damage .

Case Study 2: Reproductive Toxicity in Rodents

Research investigating the effects of Trimethoxyvinylsilane on rodent models revealed a decrease in reproductive success rates when exposed during critical developmental periods. The study highlighted potential mechanisms involving hormonal disruption and direct cellular toxicity .

Case Study 3: Environmental Impact Assessment

An environmental risk assessment indicated that Trimethoxyvinylsilane could pose risks to aquatic ecosystems due to its bioaccumulation potential. Studies using Daphnia magna showed significant mortality rates at environmentally relevant concentrations, necessitating further investigation into its environmental fate .

Properties

CAS No. |

19512-35-7 |

|---|---|

Molecular Formula |

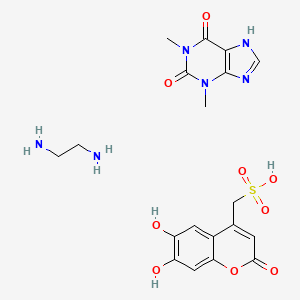

C19H24N6O9S |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

(6,7-dihydroxy-2-oxochromen-4-yl)methanesulfonic acid;1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |

InChI |

InChI=1S/C10H8O7S.C7H8N4O2.C2H8N2/c11-7-2-6-5(4-18(14,15)16)1-10(13)17-9(6)3-8(7)12;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h1-3,11-12H,4H2,(H,14,15,16);3H,1-2H3,(H,8,9);1-4H2 |

InChI Key |

CMUDYNHBDPWZJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=C(C2=CC(=C(C=C2OC1=O)O)O)CS(=O)(=O)O.C(CN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.